10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918300-51-3 |
|---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
10-hydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H8O3/c14-11-6-5-9-7-8-3-1-2-4-10(8)12(15)13(9)16-11/h1-7,15H |
InChI Key |
XFVVGELTCMXFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=O)OC3=C2O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 10 Hydroxy 2h Naphtho 2,3 B Pyran 2 One and Analogues
Strategies for Constructing the 2H-Naphtho[2,3-b]pyran-2-one Skeleton
The synthesis of the 2H-naphtho[2,3-b]pyran-2-one core is a key step in accessing a wide range of derivatives with diverse biological activities. Several synthetic methodologies have been developed to achieve this, each with its own advantages and limitations.
Cyclocondensation Reactions
Cyclocondensation reactions represent a powerful and versatile approach for the construction of the 2H-naphtho[2,3-b]pyran-2-one skeleton. These reactions typically involve the condensation of two or more components to form the heterocyclic ring system in a single step.
One common strategy involves the three-component condensation of an aldehyde, an active methylene (B1212753) compound, and a naphthol derivative. For instance, the reaction of various aromatic aldehydes, malononitrile (B47326), and 2-naphthol (B1666908) in the presence of a suitable catalyst can afford the corresponding naphthopyran derivatives. researchgate.net This method offers a high degree of molecular diversity, as the properties of the final product can be readily tuned by varying the starting materials.
Another notable example is the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with N,N-dimethylformamide dimethyl acetal (B89532) to yield an enaminone intermediate. This intermediate can then react with various reagents to afford a range of heterocyclic systems, including those containing a pyran ring. researchgate.netimist.ma The opening of the pyran nucleus in these reactions by various nucleophiles can lead to the formation of diverse heterocyclic structures. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| Aldehydes, Malononitrile, 2-Naphthol | Various catalysts | Naphthopyran derivatives | researchgate.net |
| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, N,N-Dimethylformamide dimethyl acetal | - | Enaminone intermediate | researchgate.netimist.ma |
| Enaminone intermediate, Various nucleophiles | - | Diverse heterocyclic systems | researchgate.net |
Reactions Involving Naphthols and Propargylic Alcohols
The reaction of naphthols with propargylic alcohols provides another efficient route to the 2H-naphtho[2,3-b]pyran-2-one skeleton. A one-pot synthesis of 2H-pyrans has been developed involving a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization. organic-chemistry.org This method allows for the formation of stable 2H-pyrans.
Synthesis from Activated Methylene Compounds and Naphthols
The condensation of activated methylene compounds with naphthols is a widely used strategy for the synthesis of various heterocyclic compounds, including naphthopyrans. A one-pot, three-component reaction of 6-bromo-2-naphthol, a p-chlorobenzaldehyde, and either malononitrile or ethyl cyanoacetate (B8463686) in ethanol (B145695) with piperidine (B6355638) under reflux conditions can produce 4H-naphtho[2,1-b]pyrano-3-carbonitrile and ethyl 4H-naphtho[2,1-b]pyrano-3-carboxylate derivatives, respectively. researchgate.net Similarly, the reaction of 2-hydroxynaphthalene-1,4-dione with various substituted aldehydes and active methylene compounds using ultrasonic irradiation in a mixture of water and ethanol has been shown to be an efficient and environmentally friendly approach for the synthesis of dihydro-4H-benzo[g]chromene derivatives. thieme-connect.com
| Naphthol Derivative | Aldehyde | Activated Methylene Compound | Conditions | Product | Reference |
| 6-Bromo-2-naphthol | p-Chlorobenzaldehyde | Malononitrile | Ethanol/Piperidine, Reflux | 4H-Naphtho[2,1-b]pyrano-3-carbonitrile | researchgate.net |
| 6-Bromo-2-naphthol | p-Chlorobenzaldehyde | Ethyl cyanoacetate | Ethanol/Piperidine, Reflux | Ethyl 4H-naphtho[2,1-b]pyrano-3-carboxylate | researchgate.net |
| 2-Hydroxynaphthalene-1,4-dione | Various substituted aldehydes | Various active methylene compounds | Ultrasonic irradiation, Water/Ethanol | Dihydro-4H-benzo[g]chromene derivatives | thieme-connect.com |
Utilizing Lawsone (2-Hydroxy-1,4-naphthoquinone) as a Precursor
Lawsone, or 2-hydroxy-1,4-naphthoquinone (B1674593), is a readily available natural product that serves as a versatile precursor for the synthesis of 10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one and its analogues. nih.govresearchgate.net A one-pot process for the synthesis of lawsone itself from 1-naphthol (B170400) has been developed using urea (B33335) hydrogen peroxide as an inexpensive catalyst in a basic medium. nih.gov
Lawsone can undergo various reactions to form the naphthopyran skeleton. For example, a green approach for the synthesis of 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives involves the reaction of lawsone, aromatic aldehydes, and malononitrile in the presence of L-proline as an organocatalyst. thieme-connect.com Furthermore, visible-light-mediated [3+2] cycloaddition reactions of lawsone with alkynes and alkenes have been developed to synthesize a variety of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones. mdpi.com
Introduction and Modification of Hydroxyl Groups
The hydroxyl group at the C-10 position plays a crucial role in the biological activity of this compound. Therefore, methods for its introduction and modification are of significant interest.
The synthesis of thio-derivatives of lawsone has been achieved by reacting lawsone with various thiols in water, using both conventional heating and microwave irradiation. frontiersin.org This reaction introduces a thiophenyl moiety, and the nature and position of substituents on this phenyl ring can significantly affect the biological activity of the resulting compound. frontiersin.org
Furthermore, the introduction of hydroxyl groups can be achieved through hydroxylation reactions. nih.gov While specific examples for the direct hydroxylation of the 2H-naphtho[2,3-b]pyran-2-one skeleton at the 10-position are not extensively detailed in the provided context, general methods for the introduction of hydroxyl groups into aromatic systems could potentially be applied.
Advanced Synthetic Approaches
Advanced synthetic approaches for the construction of complex heterocyclic systems are continually being developed. These methods often offer improved efficiency, selectivity, and environmental friendliness compared to traditional techniques.
One such approach is the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, new chromeno-annulated cis-fused pyrano[3,4-c]benzopyran and naphthopyran derivatives have been synthesized via a domino aldol-type reaction/hetero Diels-Alder reaction sequence. researchgate.net
Another emerging area is the use of catalysis to facilitate the synthesis of 2H-chromenes. researchgate.net This includes catalysis by transition metals, metal-free Brønsted and Lewis acids/bases, and enantioselective organocatalysis. researchgate.net These catalytic methods often provide access to a wide range of substituted chromenes with high efficiency and selectivity.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. nih.govmjbas.com These reactions are prized for their step and atom economy, simplified purification procedures, and the ability to rapidly generate libraries of structurally diverse compounds from simple starting materials. nih.govmjbas.com
The synthesis of pyran-annulated heterocyclic systems, including structures analogous to this compound, is well-suited to MCR strategies. nih.govresearchgate.net A common approach involves the one-pot condensation of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound or a phenolic precursor such as a substituted naphthol. nih.govnih.gov For instance, the synthesis of 1-amidoalkyl 2-naphthol derivatives can be achieved through a one-pot multicomponent transformation involving an aldehyde, 2-naphthol, and an amide, often under solvent-free conditions catalyzed by an agent like magnetite-supported montmorillonite (B579905) K-10. rsc.org
The general mechanism for pyran synthesis via MCRs often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. nih.gov This is followed by a Michael addition of the 1,3-dicarbonyl or naphthol species to the resulting electron-deficient alkene, and subsequent intramolecular cyclization and dehydration to yield the final pyran ring system. nih.gov The efficiency and outcome of these reactions are heavily influenced by the choice of catalyst and reaction conditions. mjbas.comnih.gov
Table 1: Examples of Catalysts in Multicomponent Reactions for Pyran and Naphthol Derivatives
| Catalyst | Reactants | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Magnetite-supported Montmorillonite (K10) | Aldehyde, 2-Naphthol, Amide | Amidoalkyl Naphthols | High yield, solvent-free, catalyst reusability. rsc.org | rsc.org |
| Zn₂SnO₄/SnO₂ Nanocomposites | 4-Hydroxy-chromenone, Aldehyde, Active Methylene Compound | Pyrano[2,3-c]-chromenes | Ultrasonic irradiation, good yields. nih.gov | nih.gov |
| Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) | Aldehyde, 2-Naphthol, Amines | Betti Bases | Ambient temperature, one-pot synthesis. scispace.com | scispace.com |
| L-proline taurinate | Aldehydes, 1,3-diketones, Malononitrile | 2-Amino-3-cyano-4H-pyrans | Biodegradable catalyst, rapid reaction, excellent yields. researchgate.net | researchgate.net |
Tandem Reactions
The synthesis of complex heterocyclic systems like naphthopyrans can be streamlined using tandem methodologies. nih.gov A typical tandem sequence for constructing a pyran ring fused to another structure, such as a naphthalene (B1677914), might involve an initial intermolecular reaction followed by an intramolecular cyclization. acs.org For example, a base-promoted domino reaction can be used to synthesize 2H-pyranones from 3,3-bis(methylthio)-1-arylprop-2-en-1-one and malononitrile. acs.org The proposed mechanism involves a nucleophilic attack, elimination of a methylthio group, and subsequent intramolecular O-cyclization to form the pyranone ring. acs.org
Another relevant example is the synthesis of octahydroxanthene-1,8-diones, which share a pyran core, through a tandem sequence of Knoevenagel condensation, Michael addition, and dehydration. nih.gov Such strategies, which seamlessly connect multiple reaction steps, are powerful tools for assembling the core structure of this compound analogues. nih.gov
Catalytic Synthesis Methodologies
The choice of catalyst is pivotal in modern organic synthesis, often dictating the reaction's efficiency, selectivity, and environmental footprint.
Montmorillonite K-10: Montmorillonite K-10 is an acidic clay that functions as an efficient, inexpensive, non-toxic, and reusable solid acid catalyst. scirp.orgnih.govsigmaaldrich.com Its utility stems from the presence of both Brønsted and Lewis acid sites, which can promote a wide range of organic transformations. nih.gov In the context of synthesizing naphthopyran-related structures, Montmorillonite K-10 has been successfully employed to catalyze the one-pot multicomponent synthesis of 1-amidoalkyl 2-naphthol derivatives under solvent-free conditions. rsc.org The catalyst's heterogeneous nature simplifies workup procedures and allows for easy recovery and recycling, aligning with green chemistry principles. rsc.orgscirp.org It has also been used to catalyze the synthesis of various other heterocyclic compounds, demonstrating its versatility. scirp.orgrsc.org
Cerium(IV) Ammonium Nitrate (CAN)-mediated reactions: Cerium(IV) ammonium nitrate (CAN) is a powerful and versatile one-electron oxidizing agent that has found extensive use in organic synthesis. researchgate.netnih.gov It is known to mediate a variety of important transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The chemistry of CAN is often dominated by radical and radical cation intermediates. nih.gov CAN has been employed as an efficient catalyst for the one-pot synthesis of Betti bases from 2-naphthol, aldehydes, and amines at room temperature. scispace.com It also effectively catalyzes the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes. mdpi.com Given its ability to facilitate oxidative additions and cyclizations, CAN represents a potent reagent for constructing the naphthopyran framework. scispace.comresearchgate.net
Table 2: Comparison of Catalytic Methodologies
| Catalyst | Type | Typical Reactions | Advantages | Reference |
|---|---|---|---|---|
| Montmorillonite K-10 | Heterogeneous Solid Acid | MCRs, Condensations, Cyclizations | Reusable, inexpensive, eco-friendly, easy handling. rsc.orgscirp.org | rsc.orgscirp.org |
| Cerium(IV) Ammonium Nitrate (CAN) | Homogeneous Oxidant/Catalyst | Oxidative C-C and C-X bond formation, MCRs | Versatile, powerful one-electron oxidant, mild conditions. researchgate.netnih.govmdpi.com | researchgate.netnih.govmdpi.com |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes. nih.gov Key goals include waste prevention, maximizing atom economy, using less hazardous chemicals, employing safer solvents and auxiliaries, and increasing energy efficiency. nih.govnih.gov
The synthesis of 2H-pyran-2-one derivatives and their analogues has been a fertile ground for the application of these principles. eurekaselect.com
Multicomponent and Tandem Reactions: As discussed previously, MCRs and tandem reactions are inherently green as they reduce the number of synthetic and purification steps, saving time, energy, and materials. nih.govnih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net
Green Catalysts: The use of reusable heterogeneous catalysts like Montmorillonite K-10 or biodegradable catalysts minimizes waste and avoids the use of corrosive or toxic reagents. researchgate.netrsc.org
Safer Solvents: Performing reactions in water, ionic liquids, or under solvent-free conditions is a cornerstone of green synthesis, reducing reliance on volatile organic compounds. nih.govnih.goveurekaselect.com
For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved via a four-component reaction in an eco-friendly water-ethanol mixture under microwave irradiation. nih.gov Similarly, magnetite-supported montmorillonite K-10 has been used as an efficient and recyclable catalyst for the synthesis of amidoalkyl naphthols under solvent-free conditions, highlighting a highly green synthetic protocol. rsc.org
Reactivity and Functional Group Transformations
The this compound core possesses multiple reactive sites, allowing for a variety of functional group transformations. The reactivity is dictated by the interplay of the electron-rich naphthalene ring, the phenolic hydroxyl group, and the electrophilic pyran-2-one moiety. imist.maresearchgate.net The pyran-2-one ring itself contains both nucleophilic (at C5) and electrophilic centers (at C2, C4, C6). imist.maresearchgate.net
Reactions with Nucleophilic Reagents
The pyran-2-one ring system is susceptible to attack by nucleophiles. These reactions can lead to either substitution or, more commonly, ring-opening and subsequent rearrangement or recyclization, depending on the nucleophile and reaction conditions. imist.maresearchgate.net
Attack by Amines and Hydrazines: The reaction of 4-hydroxy-2H-pyran-2-one derivatives with nitrogen-containing nucleophiles like amines and hydrazines is a well-studied transformation. researchgate.netnih.gov The reaction of 2H-furo[3,2-b]pyran-2-ones, which share the pyranone ring, with aliphatic amines can lead to the formation of enamines without ring opening. nih.govbeilstein-journals.org However, reaction with dinucleophiles such as hydrazines often results in the opening of the pyran or an adjacent furan (B31954) ring, followed by recyclization to form new heterocyclic systems like pyrazolones or pyridazinones. researchgate.netnih.govbeilstein-journals.org For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one reacts with monosubstituted hydrazines, leading to the opening of the pyran ring and rearrangement into pyrazolyl diketones. imist.ma
Ring-Opening/Recyclization: This reactivity is a powerful tool for converting the pyran-2-one scaffold into other valuable heterocyclic structures. researchgate.net The initial nucleophilic attack often occurs at the electrophilic carbonyl carbon (C2) or at C6, leading to the cleavage of the ester bond and opening of the pyran ring. imist.maresearchgate.net The resulting open-chain intermediate can then undergo intramolecular cyclization to yield a diverse array of new heterocycles. imist.maresearchgate.net
Table 3: Reactivity of Pyran-2-one Analogues with Nucleophiles
| Pyran-2-one Analogue | Nucleophile | Product Type | Reaction Type | Reference |
|---|---|---|---|---|
| 2H-furo[3,2-b]pyran-2-one | Aliphatic Amines | Exocyclic Enamine | Condensation | nih.govbeilstein-journals.org |
| 2H-furo[3,2-b]pyran-2-one | Hydrazines, Hydroxylamine | Pyrazolones, Isoxazolones | Ring-opening/Recyclization | nih.govbeilstein-journals.org |
| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Monosubstituted Hydrazines | Pyrazolyl Diketones | Ring-opening/Rearrangement | imist.ma |
| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | o-Phenylenediamine (B120857) | 1,5-Benzodiazepine derivatives | Ring-opening/Recyclization | researchgate.net |
Reactions with Electrophilic Reagents
The this compound system also possesses nucleophilic centers that can react with electrophiles. The phenolic hydroxyl group and the electron-rich carbon positions on both the naphthalene and pyran rings are potential sites for electrophilic attack.
Acylation and Alkylation: The phenolic hydroxyl group is readily acylated or alkylated under appropriate basic conditions. Furthermore, other nucleophilic centers in related pyranone systems can undergo electrophilic attack. For instance, acylation of a pyrazolone (B3327878) derived from a furo-pyranone starting material occurred at the oxygen atoms of both the pyranone and pyrazole (B372694) units. nih.gov
Electrophilic Aromatic Substitution: The naphthalene ring system, activated by the hydroxyl group, is susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents. In the related 4-hydroxy-6-methyl-2-pyridone system, electrophiles preferentially attack the C3 position. researchgate.net For the naphthopyranone, the most nucleophilic positions, aside from the phenoxide oxygen, are likely to be on the naphthalene ring ortho and para to the hydroxyl group, as well as the C5 position of the pyranone ring. imist.ma
Electrocyclic Reactions: Naphthopyrans are well-known photoswitches that can undergo a reversible 6π electrocyclic ring-opening reaction upon stimulation with UV light or mechanical force. nih.gov This reaction converts the colorless naphthopyran into a highly colored merocyanine (B1260669) dye, which is technically an isomer. nih.gov This transformation involves the cleavage of the C-O bond in the pyran ring and formation of a new double bond, representing a unique form of reactivity with an external energy source acting as the "reagent". nih.gov
Ring Opening and Rearrangement Reactions
The pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement. These reactions are often influenced by the presence of electrophilic centers within the ring system. clockss.org
A notable example involves the reaction of a 2H-naphtho[1,2-b]pyran derivative. Heating 4-methoxy-1-naphthol (B1194100) with a 1,1-diarylprop-2-yn-1-ol resulted in the formation of the corresponding 2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyran. Alongside this, a novel ring-opened photomerocyanine, (E)-2-[3',3'-bis(aryl)allylidene]-4-methoxynaphthalen-1(2H)-one, was also isolated. nih.gov This demonstrates a thermally induced ring-opening of the naphthopyran ring.
Furthermore, 2H-pyran-2-one derivatives can undergo ring transformations when treated with various nucleophiles. For instance, reactions with hydrazine (B178648) hydrate (B1144303) can lead to the opening of the lactone ring, forming flexible intermediates that can subsequently cyclize into different heterocyclic systems, such as tetrahydropyridazine derivatives. clockss.org In the context of fused pyran-2-ones, such as dehydroacetic acid, reactions with nucleophiles like ammonia, amines, and hydrazines can initiate the opening of the pyran nucleus, leading to rearrangements that form a variety of heterocyclic compounds. researchgate.netimist.ma
A specific example of a rearrangement is the Baker–Venkataraman rearrangement. In a multi-step synthesis, the acylation of 1-(2-hydroxy-5-methylphenyl)ethanone with 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride yields an ester. This ester, in the presence of a base, undergoes the Baker–Venkataraman rearrangement to form a 1,3-diketone, which can then be cyclized to a flavonoid derivative. nih.gov
Carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethylene ketal under alkaline conditions can lead to the synthesis of highly functionalized spirocyclic ketals. mdpi.com Subsequent acidic hydrolysis of these ketals can yield highly substituted 2-tetralones. mdpi.com
Below is a table summarizing selected ring-opening and rearrangement reactions of pyran-2-one analogues.
| Starting Material | Reagent(s) | Product Type | Ref. |
| 4-methoxy-1-naphthol and 1,1-diarylprop-2-yn-1-ol | Heat | 2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyran and (E)-2-[3',3'-bis(aryl)allylidene]-4-methoxynaphthalen-1(2H)-one | nih.gov |
| 2H-pyran-2-ones | Hydrazine hydrate | Tetrahydropyridazine derivatives | clockss.org |
| 1-(2-hydroxy-5-methylphenyl)ethanone and 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride | Base | 1,3-diketone (via Baker–Venkataraman rearrangement) | nih.gov |
| 2H-pyran-2-ones | 1,4-cyclohexanedione monoethylene ketal, KOH | Spirocyclic ketals | mdpi.com |
Formation of Fused Heterocyclic Systems (e.g., Pyrimidine (B1678525), Triazole, Furan Derivatives)
The this compound scaffold is a valuable starting point for the synthesis of various fused heterocyclic systems, which are of significant interest due to their potential biological activities.
Pyrimidine Derivatives:
The synthesis of naphthopyranopyrimidine derivatives can be achieved through a one-pot, three-component reaction. This typically involves the condensation of a β-naphthol, an aromatic aldehyde, and a barbituric acid derivative. orgchemres.org For instance, the reaction of β-naphthol, N,N-dimethyl barbituric acid, and various aromatic aldehydes under solvent-free microwave irradiation using a Cu(II)/PL-COF catalyst has been shown to efficiently produce naphthopyranopyrimidines. orgchemres.org Another approach involves the reaction of thiobarbituric acid and malononitrile with an aldehyde, catalyzed by nanoparticles, to form pyrano[2,3-d]pyrimidine derivatives. nih.gov
Triazole Derivatives:
The construction of triazole-fused systems often utilizes click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov While direct fusion of a triazole ring onto the this compound core is less commonly detailed, the synthesis of molecules containing both pyran and triazole moieties is well-documented. For example, 1,2,3-triazole derivatives can be synthesized from aryl azides and ethyl acetoacetate, with the resulting triazole carboxylic acids being converted to acid chlorides. nih.gov These acid chlorides can then be reacted with other heterocyclic precursors. nih.gov General methods for synthesizing 2H-1,2,3-triazoles include the reaction of tosylhydrazones with nitriles or the three-component coupling of terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide. organic-chemistry.org
Furan Derivatives:
Naphtho[2,3-b]furan-4,9-diones, which share a core structure with the target compound, can be synthesized through various methods. One such method is a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone and alkynes or alkenes, which provides a green and efficient route to these compounds. nih.gov Another approach involves the reaction of 2-hydroxynaphthalene-1,4-dione with alkyl 3-bromo-3-nitroacrylates, which can lead to the formation of naphtho[2,3-b]furan (B13665818) and naphtho[1,2-b]furan (B1202928) derivatives. beilstein-journals.orgbeilstein-journals.org Furthermore, palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins is another synthetic route. rsc.org These methods highlight the versatility of the naphthoquinone framework in constructing fused furan rings.
The following table summarizes the formation of various fused heterocyclic systems from pyran-2-one analogues and related structures.
| Target Heterocycle | Synthetic Approach | Key Reagents | Ref. |
| Naphthopyranopyrimidines | One-pot, three-component reaction | β-naphthol, aromatic aldehydes, N,N-dimethylbarbituric acid | orgchemres.org |
| Pyrano[2,3-d]pyrimidines | One-pot, three-component condensation | Thiobarbituric acid, malononitrile, p-chlorobenzaldehyde | nih.gov |
| 1,2,3-Triazoles | Cycloaddition | Aryl azides, ethyl acetoacetate | nih.gov |
| Naphtho[2,3-b]furan-4,9-diones | Visible-light-mediated [3+2] cycloaddition | 2-hydroxy-1,4-naphthoquinone, alkynes/alkenes | nih.gov |
| Naphthofuran carboxylates | Reaction with bromonitroacrylates | 2-hydroxynaphthalene-1,4-dione, alkyl 3-bromo-3-nitroacrylates | beilstein-journals.orgbeilstein-journals.org |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and environment of individual atoms.
The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in the molecule. For 10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one, distinct signals are expected for the carbonyl carbon of the lactone (in the range of δ 160-180 ppm), the carbon bearing the hydroxyl group, and the various aromatic and vinylic carbons. Although specific experimental data for this compound is not provided in the search results, related structures show characteristic shifts that aid in the assignment of the carbon skeleton.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 1700-1750 cm⁻¹ would correspond to the C=O stretching of the α,β-unsaturated lactone. Additionally, absorptions in the 1500-1600 cm⁻¹ region would be attributed to C=C stretching vibrations of the aromatic and pyranone rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern can offer further structural clues, often involving the loss of small molecules like CO or CO₂ from the pyranone ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed in the structural elucidation of organic compounds, including complex heterocyclic systems like this compound. This method provides valuable information about the electronic transitions within a molecule, which are directly related to the nature and extent of its chromophoric system. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy molecular orbitals (π*). The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.
For naphthopyranones, the UV-Vis spectrum is dominated by π → π* transitions associated with the extensive conjugated system of the naphthyl group fused to the α,β-unsaturated lactone (pyran-2-one) ring. The presence of the hydroxyl (-OH) group as a substituent on the naphthyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted naphtho[2,3-b]pyran-2-one. This is due to the electron-donating nature of the hydroxyl group, which extends the conjugation and decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific experimental UV-Vis data for this compound is not widely available in the reviewed literature, the expected absorption characteristics can be inferred from studies on structurally related coumarins and naphthopyrans. For instance, coumarin (B35378) derivatives, which contain the related benzopyran-2-one core, typically exhibit strong absorption bands in the UV region. cdnsciencepub.comcdnsciencepub.com The addition of a fused benzene (B151609) ring to form a naphthopyran system, as in the target molecule, would be expected to shift these absorptions to longer wavelengths due to the increased size of the conjugated π-system.
Spectroscopic investigations of various coumarin derivatives have shown that substitutions on the aromatic ring significantly influence the position of the absorption maxima. emerald.com Hydroxycoumarins, in particular, display distinct spectral characteristics. For example, 7-hydroxycoumarin exhibits a longest-wavelength absorption band that is shifted to lower energy compared to unsubstituted coumarin. cdnsciencepub.com This principle supports the expectation of a bathochromic shift in this compound due to the hydroxyl substituent.
The UV-Vis spectrum of a compound like this compound would be anticipated to show multiple absorption bands, corresponding to different electronic transitions within the molecule. The high-energy transitions would be associated with the naphthyl moiety, while the lower-energy transitions would involve the entire conjugated system, including the pyran-2-one ring and the hydroxyl group.
The table below presents hypothetical, yet representative, UV-Vis absorption data for this compound, based on the analysis of related structures. These values are illustrative and serve to demonstrate the type of data obtained from UV-Vis spectroscopy for this class of compounds. The specific λmax values would need to be confirmed through experimental measurement.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |
|---|---|---|---|
| Ethanol (B145695) | ~280 | High | π → π* (Naphthyl group) |
| Ethanol | ~320 | Moderate | π → π* (Pyran-2-one conjugated system) |
| Ethanol | ~360 | Moderate | π → π* (Entire conjugated system with -OH influence) |
The confirmation of the structure of this compound would involve comparing the experimentally obtained UV-Vis spectrum with theoretical calculations or with the spectra of closely related, known compounds. The observed λmax values and their corresponding molar absorptivities would serve as key parameters in this comparative analysis, helping to verify the presence of the specific naphtho[2,3-b]pyran-2-one chromophore and the influence of the hydroxyl substituent.
Computational Studies and Theoretical Insights
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the properties of pyran-2-one analogues. mdpi.com Methods such as the B3LYP functional combined with basis sets like 6-31G(d,p) are standard for optimizing the geometrical structures of these molecules. mdpi.com Following optimization, vibrational analysis is typically performed to confirm that the calculated structure represents a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com
These calculations are used to determine various electronic properties. Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) maps, for instance, are calculated to identify molecular sites susceptible to electrophilic attacks. mdpi.com In related pyran-2-one derivatives, the lowest ALIE values often designate the most sensitive sites for such reactions. mdpi.com Furthermore, time-dependent DFT (TD-DFT) approaches are utilized to simulate UV spectra and analyze electronic excitations, helping to understand how these molecules absorb light. mdpi.com
Table 1: Example of Calculated Average Local Ionization Energy (ALIE) for 2H-Pyran-2-One Derivatives
| Derivative | Lowest ALIE (kcal/mol) |
|---|---|
| RS-1 | ~192 |
| RS-2 | ~192 |
| RS-3 | ~185 |
| RS-4 | 184.26 |
| RS-5 | ~185 |
| RS-6 | ~185 |
Data derived from studies on analogous 2H-pyran-2-one systems. mdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific target receptor. For compounds with structural similarities to naphtho-pyrans, such as naphtho[2,3-b]furan (B13665818) derivatives, docking studies have been used to evaluate their potential as inhibitors for targets like estrogen receptor alpha (ERα). nih.gov Software like AutoDock is commonly used for these evaluations, with the accuracy of the docking process often validated by comparing the predicted pose of a known inhibitor to its co-crystallized structure. nih.gov These studies can reveal key interactions, such as hydrogen bonds, that are crucial for binding affinity and biological activity. nih.gov
Following docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the ligand-receptor complex over time. Programs like Desmond, utilizing force fields such as OPLS3e, can simulate the system's behavior for periods like 10 nanoseconds under controlled temperature and pressure. mdpi.com These simulations provide insights into the dynamic interactions between the molecule and its environment, such as water, and can be used to calculate properties like interaction energies. mdpi.comnih.gov
Table 2: Example of Calculated Binding Free Energies for Naphtho[2,3-b]furan-2,4,9(3H)-trione Derivatives against ERα
| Compound | Binding Free Energy (kcal/mol) |
|---|---|
| Doxorubicin (Reference) | - |
| 4h | - |
| 4i | -9.0 |
| 4b | No activity |
| 4k | No activity |
Data derived from studies on analogous naphtho-fused heterocyclic systems. nih.gov
Conformational Analysis and Stability Studies
The three-dimensional structure and conformational preferences of pyran-based molecules are critical to their function. Conformational analysis is performed using both experimental techniques, like single-crystal X-ray diffraction, and theoretical calculations. nih.gov For related halogenated pyran analogues, studies have shown that they often adopt a standard 4C1-like chair conformation in the solid state. nih.gov This preference can persist despite potential 1,3-diaxial repulsion between substituents. nih.gov
DFT calculations are used to corroborate these experimental findings and explore the conformational landscape in the gas phase or solution. nih.gov These theoretical studies can also reveal subtle structural details, such as deviations in intra-annular torsion angles that arise from steric repulsion between axial groups. nih.gov Analysis of bond lengths within the pyran ring provides further insight into the structural effects of different substituents. nih.gov
Table 3: Comparison of C–C Bond Lengths in the Pyran Ring of Talose and Halogenated Analogues
| Compound Type | C–C Bond Length Range (Å) |
|---|---|
| Native Talose | 1.52–1.53 |
| Halogenated Analogues | 1.50–1.54 |
Data derived from studies on pyran analogues of ᴅ-talose. nih.gov
Prediction of Reaction Mechanisms and Pathways
Theoretical studies are instrumental in predicting and understanding the reaction mechanisms of pyran-2-one derivatives. These compounds possess multiple electrophilic sites, including the carbon atoms at positions 2, 4, and 6, and a nucleophilic center at position 5. researchgate.netimist.ma This electronic distribution makes them susceptible to interesting rearrangement reactions, particularly with nucleophilic reagents. researchgate.netimist.ma
The reaction of pyran-2-ones with various nucleophiles like amines and hydrazines can lead to the opening of the pyran nucleus, followed by recyclization to form a wide range of different heterocyclic systems. researchgate.netbeilstein-journals.org For example, the interaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles can result in recyclization accompanied by the opening of the furan (B31954) ring to form substituted pyrazol-3-ones. beilstein-journals.org Computational modeling can help elucidate the plausible mechanisms for these transformations, such as initial intermolecular aldol condensation, subsequent Michael addition, and final intramolecular nucleophilic annulation. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of computational studies on naphtho-pyran and related systems. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap is a crucial parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com Visual representation of these orbitals shows their distribution across the molecular skeleton. For instance, in related naphtho-fused heterocycles, LUMO orbitals are often located across the entire heterocyclic system. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to provide a more quantitative understanding of the molecule's electronic properties. mdpi.com
Structure Activity Relationships Sar of 10 Hydroxy 2h Naphtho 2,3 B Pyran 2 One and Analogues
Influence of Substituents on Biological Activities
Substituents play a pivotal role in determining the biological activity of aromatic compounds like naphthopyranones. researchgate.net The nature, position, and number of these substituents can significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.
For instance, in a series of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles, which are structurally related to the target compound, the substituents on the phenyl ring were found to be highly flexible, allowing for optimization of activity. nih.gov Hydrogen bond acceptors such as methoxy (B1213986) (-OCH3), nitro (-NO2), or halogen groups were shown to have a positive effect on the inhibitory activity against the c-Myb protein, a target in cancer therapy. nih.gov Conversely, nonpolar groups like methyl (-CH3), benzyloxy (-OCH2C6H5), or pentoxy (-OC5H11) tended to decrease this activity. nih.gov
The number and position of these substituents are also crucial. A surprising and significant increase in activity was observed with an increasing number of methoxy substituents on the phenyl ring. nih.gov Specifically, the activity of anisyl (one -OCH3), veratryl (two -OCH3), and 3,4,5-trimethoxyphenyl (three -OCH3) compounds showed a progressive and substantial enhancement. nih.gov Sterically demanding, or bulky, residues at certain positions can lead to a decrease in activity. For example, a bulky SF5 group at the para position of the phenyl ring resulted in weaker c-Myb inhibition compared to its meta-position analogue. nih.gov
| Substituent Type | Effect on c-Myb Inhibitory Activity | Example Groups |
| H-bond Acceptors | Positive | Methoxy, Nitro, Halogen |
| Nonpolar Groups | Decreased | Methyl, Benzyloxy, Pentoxy |
| Sterically Demanding Residues | Weakened (at specific positions) | Benzyl, SF5 |
This table summarizes the general influence of different substituent types on the c-Myb inhibitory activity of naphthopyran analogues.
Role of the Hydroxyl Group at Position 10
The hydroxyl (-OH) group, particularly its position on the naphthopyranone scaffold, is a key determinant of biological activity. In many related quinone and naphthoquinone compounds, the presence and location of hydroxyl groups are strongly correlated with their antioxidant, antimicrobial, and cytotoxic properties. researchgate.netresearchgate.net Research on Schiff bases containing hydroxyl groups has shown that the number and position of these groups play a role in their free radical scavenging ability. researchgate.net
Impact of Ring System Isomerism (e.g., Naphtho[2,3-b] vs Naphtho[1,2-b] Pyranones)
The isomeric form of the naphthopyranone ring system significantly affects the compound's biological activity. Naphthopyranones are structurally classified as linear or angular depending on the fusion of the naphthalene (B1677914) and pyrone rings. researchgate.net The 10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one features a linear fusion, whereas naphtho[1,2-b]pyranones have an angular arrangement.
This structural difference can alter the shape and electronic distribution of the molecule, leading to different interactions with biological macromolecules. For example, a series of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles (an angular isomer) were investigated for their potent c-Myb inhibitory and microtubule-destabilizing activities. nih.gov Similarly, various naphtho[2,1-b]pyran derivatives (another angular isomer) have been synthesized and evaluated for their antimicrobial activities. nih.govnih.gov
While direct comparative studies between the exact linear and angular isomers of this compound were not found, the extensive research into the distinct biological activities of different isomeric pyran-based heterocycles, such as coumarins, xanthones, and various naphthopyrans, underscores the importance of the core scaffold's geometry. nih.gov
Effect of Modifications to the Pyran-2-one Ring System
The pyran-2-one ring is a key pharmacophore, and modifications to this part of the molecule can have profound effects on biological activity. imist.maresearchgate.net The pyran-2-one moiety is considered a "privileged scaffold" due to its presence in numerous natural products with a wide spectrum of biological actions, including antifungal, antibiotic, and cytotoxic activities. researchgate.net
Reactivity studies show that the pyran-2-one ring possesses several electrophilic sites, primarily at carbons 2, 4, and 6. researchgate.net Chemical reactions often involve the opening of the pyran ring by various nucleophiles, which can lead to the formation of a wide range of other heterocyclic systems. imist.maresearchgate.net For instance, the condensation of pyran-2-one derivatives with reagents like o-phenylenediamine (B120857) can lead to complex rearrangements and the formation of new heterocyclic structures like benzimidazoles. imist.ma
Furthermore, the introduction of substituents directly onto the pyran-2-one ring can modulate its activity. For example, a bromoacetyl group at the 3-position can be used as a handle to synthesize fused heterocyclic systems like furopyrans or thiazolyl pyran-2-ones, each with potentially unique biological profiles. imist.ma The stability of the pyran-2-one ring itself is also a factor; some related pyrans are unstable in aqueous solutions, whereas certain naphthopyran derivatives have been shown to be stable for extended periods, which is a desirable property for therapeutic agents. nih.gov
Significance of Different Substituents on Biological Potency
The potency of biologically active compounds is highly sensitive to the nature of their substituents. The introduction of specific chemical groups can enhance a molecule's ability to interact with its target, improve its pharmacokinetic properties, or both. researchgate.net
In the context of naphthopyran analogues, the difference in potency can be dramatic. For example, a study on 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles revealed a more than 10-fold decrease in c-Myb inhibitory activity when a bromine atom was introduced at a specific position of a highly active trimethoxy-substituted compound. nih.gov The introduction of a fluorine atom at the 3-position of the phenyl ring led to a distinct increase in activity compared to the non-fluorinated version. nih.gov This highlights the strong influence of halogen substituents, where their electronegativity and size can alter binding interactions. eurochlor.org
| Compound/Substituent | Target/Activity | Observation | Potency Impact |
| Naphtho[1,2-b]pyran Analogue | c-Myb Inhibition | Increasing the number of methoxy groups from one to three on the 4-aryl substituent. | Significantly Increased |
| 3,4,5-trimethoxy derivative | c-Myb Inhibition | Introduction of a bromine at position 2. | >10-fold Decrease |
| 4-MeO, 3-F derivative | c-Myb Inhibition | Fluorination at the 3-position compared to the non-fluorinated analogue. | Distinctly Increased |
This table illustrates the significant impact of specific substituents on the biological potency of naphthopyran analogues.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. ajpchem.org These studies are valuable for rational drug design, allowing for the prediction of a compound's activity before its synthesis, thereby saving time and resources.
For classes of compounds like pyrimidine (B1678525) derivatives, which share structural similarities with pyran-based heterocycles, QSAR models have been developed to predict their activity as inhibitors of specific enzymes, such as VEGFR-2 in cancer therapy. nih.gov These models often use descriptors related to the molecule's electronic properties, size, and shape to build a mathematical relationship with the observed biological activity. Both linear (Multiple Linear Regression, MLR) and non-linear (Artificial Neural Network, ANN) methods are employed, with non-linear models often providing more powerful predictions for complex biological systems. nih.gov
While a specific QSAR study for this compound was not identified in the search results, the principles are broadly applicable. A QSAR analysis for this class of compounds would involve compiling a dataset of analogues with their measured biological activities and then using computational methods to derive a model that correlates structural features (like those discussed in the sections above) with potency. ajpchem.org Such a model could then be used to guide the synthesis of new, more potent analogues.
Mechanisms of Biological Action
Target Identification and Molecular Interactions
Research into the biological action of naphthopyran derivatives has identified several potential molecular targets. While direct studies on 10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one are specific, related compounds offer insights into its likely mechanisms. For instance, certain naphthopyran derivatives have been shown to inhibit the c-Myb transcription factor, which is crucial for the proliferation of hematopoietic and other cells and is often upregulated in cancers. nih.gov The interaction with such fundamental cellular regulators highlights a potential avenue for the biological effects of this class of compounds.
Furthermore, the broader class of pyran-based compounds is known to interact with a variety of biological targets, including enzymes and receptors, leading to a range of pharmacological effects such as antimicrobial and anticancer activities. researchgate.net The specific molecular interactions of this compound itself are an area of ongoing investigation, with its structural features suggesting the potential for binding to various protein targets.
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which this compound and related compounds exert their biological effects.
Derivatives of 2H-pyran-2-one have been investigated for their potential as protease inhibitors. google.comresearchgate.net Proteases are a broad class of enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. The ability of pyran-based structures to inhibit these enzymes suggests that this compound may also possess similar inhibitory activities, although specific studies are needed to confirm this.
A significant area of research has focused on the inhibition of Trypanothione Reductase (TR), an essential enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. mdpi.comnih.gov This enzyme is absent in humans, making it an attractive drug target. mdpi.complos.org TR plays a crucial role in the parasite's defense against oxidative stress by maintaining the reduced state of trypanothione. mdpi.complos.org
Inhibitors of TR can be classified based on their mode of action, including competition with trypanothione, competition with NADPH, or inactivation of the catalytic cysteine residues. mdpi.com Some inhibitors have been found to bind to a unique pocket at the entrance of the NADPH binding site, a feature not present in the homologous human enzyme, glutathione (B108866) reductase. plos.orgnih.gov This provides a basis for the selective targeting of the parasite's enzyme. While direct inhibition of TR by this compound has not been explicitly detailed in the provided context, the general class of compounds to which it belongs has shown promise in this area.
Table 1: Investigated Inhibitory Activities
| Enzyme/Target | Compound Class | Potential Effect |
|---|---|---|
| Proteases | 2H-pyran-2-one derivatives | Inhibition of protein breakdown |
| Trypanothione Reductase (TR) | Naphthopyran derivatives | Disruption of parasite's antioxidant defense |
Modulation of Cellular Pathways
Beyond direct enzyme inhibition, this compound and related compounds can influence fundamental cellular pathways.
Some drugs that damage DNA, such as Fostriecin, which contains a 2H-Pyran-2-one structure, are known to inhibit topoisomerase II. nih.gov This inhibition leads to impaired DNA and RNA synthesis. nih.gov While not a direct study of this compound, this indicates that the pyran-2-one scaffold can be a component of molecules that interfere with the synthesis of macromolecules.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A significant mechanism of action for some pyran-2-one derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. mdpi.com
ROS can be generated from both internal and external sources and can damage key cellular components like DNA, lipids, and proteins. mdpi.commdpi.com Some cellular enzymes, such as NADPH oxidases and xanthine (B1682287) oxidase, are major sources of ROS production. researchgate.nethactcm.edu.cn Studies on other 2-pyrone derivatives have demonstrated that they can enhance the sensitivity of cancer cells to radiation by increasing intracellular ROS levels. nih.gov This overproduction of ROS can lead to apoptotic cell death. nih.gov The ability to generate ROS is a critical aspect of the biological activity of this class of compounds.
Mechanisms Underlying Antimicrobial and Antiparasitic Activities
While direct and extensive research elucidating the specific antimicrobial and antiparasitic mechanisms of this compound is limited, the biological activities of structurally related naphthopyran and pyran-2-one derivatives offer significant insights into its potential modes of action. The planar, aromatic, and oxygen-containing heterocyclic structure of this compound suggests that it may share mechanistic pathways with other bioactive molecules in these classes. These potential mechanisms include the disruption of cellular membranes, inhibition of essential enzymes, interference with DNA processes, and the generation of oxidative stress.
The antimicrobial and antiparasitic properties of pyran-containing compounds are well-documented, with various derivatives exhibiting a broad spectrum of activity. srce.hrrsc.orgnih.govnih.gov Similarly, naphthoquinone derivatives, which share a core structural resemblance to the naphthopyran skeleton, are known for their potent antimicrobial and antiparasitic effects. nih.govnih.govmdpi.commdpi.com The fusion of a pyran ring with a naphthalene (B1677914) system, as seen in this compound, likely results in a molecule with a unique electronic and steric profile that could enhance its interaction with microbial and parasitic targets.
Potential Mechanisms of Action
Based on the activities of related compounds, several plausible mechanisms for the antimicrobial and antiparasitic action of this compound can be proposed:
Inhibition of Microbial Enzymes: Many heterocyclic compounds exert their antimicrobial effects by inhibiting enzymes crucial for microbial survival. For instance, some naphthyridine derivatives, which are also nitrogen-containing heterocyclic compounds, are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Pyran derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase, which could be relevant in antiparasitic activity against certain helminths. researchgate.netnih.gov Furthermore, some pyranodipyran derivatives have shown inhibitory activity against tyrosyl DNA phosphodiesterase 1 (TDP1). nih.gov It is conceivable that this compound could target similar essential enzymes in bacteria, fungi, or parasites.
Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthyl group combined with the polar pyran-2-one ring could facilitate the insertion of the molecule into the lipid bilayer of microbial cell membranes. This insertion could disrupt the membrane's structural integrity and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Naphthoquinones are known to diffuse through cell membranes. nih.gov The restoration of active transport and oxidative phosphorylation by certain naphthoquinones in irradiated membrane vesicles further supports the interaction of such structures with cellular membranes. pnas.org
Generation of Reactive Oxygen Species (ROS): The quinone-like structure inherent in the naphthopyran scaffold suggests a potential for redox cycling. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, within the microbial or parasitic cell. nih.govmdpi.com An excess of ROS can induce oxidative stress, leading to damage of vital cellular components like DNA, proteins, and lipids, which can trigger apoptotic pathways. nih.gov
Interference with DNA and Protein Synthesis: Some complex heterocyclic molecules have been shown to intercalate with DNA or inhibit topoisomerases, thereby blocking DNA replication and transcription. nih.gov For example, certain naphthoquinones have been identified as inhibitors of both topoisomerase I and II. nih.gov Additionally, a naphthopyran derivative has been found to inhibit c-Myb, a proto-oncogene product involved in cell proliferation, and to destabilize microtubules. nih.gov Such mechanisms could be relevant for the antiparasitic activity of this compound, particularly against rapidly dividing protozoa.
Antimicrobial and Antiparasitic Activity of Structurally Related Compounds
While specific data for this compound is not available, studies on other naphthopyran derivatives have demonstrated their antimicrobial potential. For example, a series of synthesized 4H-naphthopyran derivatives showed activity against various bacterial and fungal strains. nih.gov
Table 1: Antimicrobial Activity of Selected Naphthopyran Derivatives
| Compound | Test Organism | Activity (Inhibition Zone in mm) | Reference |
|---|---|---|---|
| 2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile | Staphylococcus aureus | 15 | nih.gov |
| 2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile | Bacillus cereus | 13 | nih.gov |
| 2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile | Escherichia coli | 12 | nih.gov |
| 2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile | Serratia marcescens | 11 | nih.gov |
| 2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile | Aspergillus fumigatus | 10 | nih.gov |
| 2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile | Candida albicans | 12 | nih.gov |
In the context of antiparasitic activity, various pyran-containing compounds have been investigated. For instance, new analogs of pyranonaphthoquinone have been synthesized and tested against parasites like Leishmania major, Trypanosoma brucei, and Toxoplasma gondii. mdpi.com The development of resistance to existing antiparasitic drugs, such as benzimidazoles, necessitates the exploration of new chemical scaffolds like naphthopyrans. ijhmr.com
It is important to underscore that the mechanisms described above are extrapolated from studies on structurally related compounds. Further focused research, including enzymatic assays, membrane interaction studies, and molecular docking, is required to definitively elucidate the precise mechanisms of biological action for this compound.
Derivatives and Analogues Based on the 10 Hydroxy 2h Naphtho 2,3 B Pyran 2 One Scaffold
Design and Synthesis of Novel Analogues
The synthesis of novel analogues based on the naphthopyranone scaffold employs various chemical strategies to build upon the core structure. One common approach involves the reaction of 2-hydroxy-1,4-naphthoquinones with other molecules. For instance, a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) and alkynes or alkenes has been developed to produce naphtho[2,3-b]furan-4,9-diones and their dihydrogenated counterparts. nih.gov This method is noted for its green chemistry profile, good yields, and high regioselectivity. nih.gov
Another significant synthetic route is the multicomponent reaction. For example, 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles, which are derivatives of the core scaffold, have been synthesized by reacting 2-hydroxy-1,4-naphthoquinone, a malononitrile (B47326) derivative, and various aryl aldehydes. nih.gov This reaction can be efficiently carried out using microwave irradiation, significantly reducing reaction times. nih.gov Domino reactions, where multiple bonds are formed in a single sequence, have also been utilized. The reaction of specific enolates with malononitrile under basic conditions (such as KOH in DMF) can lead to the formation of functionalized 2H-pyran-2-ones. acs.org
Furthermore, methods for creating condensed furan (B31954) structures fused to the naphthoquinone system have been developed. The reaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst like potassium acetate (B1210297) yields alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylates. beilstein-journals.org These synthetic methodologies provide a robust platform for generating a diverse library of analogues for biological screening.
Systematic Structural Modifications
Systematic structural modifications of the 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one scaffold are key to developing structure-activity relationships (SAR). These modifications typically involve introducing various substituents at different positions on the naphthyl ring system or the pyranone ring.
In the synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile analogues, the primary point of variation is the aryl group at the C-1 position, derived from different substituted benzaldehydes. nih.gov This allows for the introduction of a wide range of functional groups, such as halogens (fluoro, chloro) and other substituents, onto the phenyl ring, enabling a detailed study of their electronic and steric effects on biological activity. nih.gov
Modifications also extend to other parts of the molecule. For example, various groups can be substituted at positions R5, R8, R9, and R10 of the 2H-naphtho[1,2-b]pyran skeleton, including methoxycarbonyl, methyl, methoxy (B1213986), and dimethylamino groups. google.com The heteroatom within the pyran ring system can also be varied, though this represents a more fundamental change to the scaffold. google.com The synthesis of spiro-derivatives, such as spiro{2H-naphtho[2,1-b]pyran-2,2′-2′H-1′-benzothiopyran}, represents another advanced modification, creating complex, three-dimensional structures with unique properties. rsc.org These systematic changes are crucial for fine-tuning the pharmacological profile of the parent compound.
Biological Evaluation of Synthetic Analogues against Disease Models
Derivatives of the naphthopyranone scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines. A series of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile analogues (compounds 4a-l) were evaluated for their anticancer effects. nih.gov Several of these compounds, particularly 4a–c, 4g, and 4h, showed potent activity against PC-3 (prostate cancer), SKOV-3 (ovarian cancer), and HeLa (cervical cancer) cell lines, with activities comparable or superior to the standard drugs Doxorubicin and Vinblastine. nih.gov
Specifically against the HeLa cell line, compounds 4g, 4h, 4a, 4c, and 4b displayed strong cytotoxicity. nih.gov The most active compounds were further tested against the multidrug-resistant breast cancer cell line MCF-7/ADR, where compounds 4a-c, bearing 4-F, 2-Cl, and 3-Cl substituents, showed significant activity. nih.gov Importantly, these compounds were found to be weakly inactive against non-cancerous cell lines (HFL-1, WI-38), suggesting a degree of selectivity for cancer cells. nih.gov
Another study on naphtho-α-pyranones isolated from fungi identified Talaroderxine C, a dimeric derivative, as having potent pan-cytotoxic activity. mdpi.com It was particularly effective against the MCF-7 (breast adenocarcinoma) cell line, with an IC₅₀ value in the nanomolar range. mdpi.com
Table 1: Cytotoxic Activity of Selected Naphthopyranone Analogues
| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |
|---|---|---|---|
| Analogue 4g | HeLa | 0.9 ± 1.5 | nih.gov |
| Analogue 4h | HeLa | 0.9 ± 0.4 | nih.gov |
| Analogue 4a | HeLa | 1.5 ± 0.3 | nih.gov |
| Doxorubicin (Reference) | HeLa | 1.5 ± 0.3 | nih.gov |
| Analogue 4c | HeLa | 2.1 ± 0.2 | nih.gov |
| Analogue 4b | HeLa | 2.4 ± 0.2 | nih.gov |
| Vinblastine (Reference) | HeLa | 5.7 ± 1.1 | nih.gov |
| Talaroderxine C | MCF-7 | 0.068 | mdpi.com |
Analogues derived from the naphthopyran scaffold have been investigated for their antimicrobial properties. nih.gov Studies have shown that certain synthetic derivatives possess both antibacterial and antifungal activity. nih.govresearchgate.net For example, a series of novel naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and related heterocyclic compounds were synthesized, and some of them demonstrated antimicrobial activity. nih.gov
The antimicrobial potential often arises from the fusion of the naphthopyran core with other heterocyclic systems known for such bioactivities, like triazoles. umsha.ac.ir For instance, the introduction of a triazole thiadiazine moiety into a naphtho-based structure resulted in compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. umsha.ac.ir The antibacterial effect against Gram-positive bacteria was reported to be stronger than that of the reference drug ceftizoxime (B193995) in one study. umsha.ac.ir
Another study involving pyrazole-based heterocycles synthesized from a furanone derivative showed that many of the resulting compounds were active against Staphylococcus aureus, Haemophilus, and Candida albicans. nih.gov Similarly, the naphtho-α-pyranone dimer, Talaroderxine C, exhibited potent antimicrobial activity against Bacillus subtilis with a minimal inhibitory concentration (MIC) of 0.52 µg/mL and moderate activity against Staphylococcus aureus (MIC of 66.6 µg/mL). mdpi.com
Table 2: Antimicrobial Activity of Selected Naphthopyranone-Related Analogues
| Compound | Organism | Activity Type | Activity (MIC) | Reference |
|---|---|---|---|---|
| Talaroderxine C | Bacillus subtilis | Antibacterial | 0.52 µg/mL (0.83 µM) | mdpi.com |
| Talaroderxine C | Staphylococcus aureus | Antibacterial | 66.6 µg/mL (105.70 µM) | mdpi.com |
| Naphtho nih.govbeilstein-journals.orgresearchgate.nettriazol-thiadiazin derivatives | Gram-positive bacteria | Antibacterial | 200-400 µg/mL | umsha.ac.ir |
| Naphtho nih.govbeilstein-journals.orgresearchgate.nettriazol-thiadiazin derivatives | Gram-negative bacteria | Antibacterial | 200-400 µg/mL | umsha.ac.ir |
| Naphtho nih.govbeilstein-journals.orgresearchgate.nettriazol-thiadiazin derivatives | Fungi | Antifungal | 400-800 µg/mL | umsha.ac.ir |
The therapeutic potential of naphthoquinone-based scaffolds extends to parasitic diseases. Synthetic naphtho[2,3-b]thiophen-4,9-quinones, which are structurally related to the naphthopyranone core, have been evaluated for their activity against the parasites responsible for Chagas disease and malaria. nih.gov The parent compound of this series was one of the most active quinones tested in vitro against Plasmodium falciparum, the deadliest malaria parasite, with an IC₅₀ of 0.2 µM. nih.gov Most of the synthesized quinones were also active against epimastigote forms of Trypanosoma cruzi. nih.gov
Other studies have reinforced the antiparasitic potential of related structures. Sesquiterpene derivatives featuring a 1,2,3-triazole group showed activity against T. cruzi epimastigotes, with some compounds exhibiting IC₅₀ values as low as 4.7 µM and 8.8 µM. mdpi.com The search for antiparasitic compounds from natural sources has also identified molecules with related structures. For example, a bioguided assay of wood by-products identified the flavanone (B1672756) pinostrobin (B192119) as having high activity against both Leishmania braziliensis (EC₅₀ of 13.61 µg/ml) and T. cruzi (EC₅₀ of 18.2 µg/ml). frontiersin.org These findings highlight the promise of pyran-containing scaffolds in the development of novel treatments for neglected tropical diseases. frontiersin.orgnih.gov
The broad biological profile of pyran-containing heterocyclic compounds includes antiviral activity. While specific studies on this compound are limited, research on related structures indicates potential in this area. Pyran and pyrazole (B372694) heterocycles have been individually recognized as interesting classes for developing antiviral drugs. nih.gov
A study on pyrazole-based heterocycles reported that the synthesized compounds could be considered a viable means to control the avian influenza virus (AIV). nih.gov An antiviral assay showed a decrease in the hemagglutination (HA) viral titer in AIV-infected chicken embryos treated with the compounds. nih.gov More recently, in the context of the COVID-19 pandemic, pyranopyrazole derivatives were designed and synthesized as potential dual inhibitors of the SARS-CoV-2 main protease (Mᵖʳᵒ) and inflammatory responses. nih.gov Certain derivatives displayed promising inhibition of both viral replication and the Mᵖʳᵒ enzyme, with IC₅₀ values in the micromolar range, suggesting that the pyranopyrazole scaffold is a promising motif for designing antiviral agents. nih.gov
Identification of Lead Compounds for Drug Development
The naphthopyran framework, particularly the this compound scaffold, serves as a valuable starting point for the discovery of new therapeutic agents. rsc.org This class of compounds, characterized by a fused ring system of naphthalene (B1677914) and pyranone, has demonstrated a wide range of pharmacological activities. rsc.orgsmolecule.com Researchers have leveraged this "privileged structure" to develop derivatives and analogues with potent and selective biological effects, leading to the identification of several promising lead compounds for drug development in oncology and infectious diseases.
The core structure is a known entity in medicinal chemistry, with the pyran ring being a central unit in many biologically active natural and synthetic compounds, including coumarins and xanthones. rsc.org The inherent biological activities of the parent compound, such as antimicrobial, anticancer, and antioxidant effects, provide a strong rationale for its use as a scaffold in drug discovery programs. smolecule.com Synthetic modifications to the naphthopyran ring system have yielded derivatives with enhanced potency and specific modes of action.
Research into closely related naphthopyran isomers has provided significant insights. For instance, a series of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles, analogues of the target scaffold, were investigated for their anticancer properties. nih.gov From this series, specific derivatives were identified as highly potent lead compounds. One such compound, known as 1b (or Bcr-TMP), which features a 4-(3,4,5-trimethoxyphenyl) substitution, was found to be a powerful inhibitor of c-Myb, a transcription factor implicated in various cancers. nih.gov Further modification of this lead structure led to the synthesis of 3f , an alkyne derivative designed for intracellular tracking. nih.gov Compound 3f emerged as a pleiotropic agent, exhibiting not only c-Myb inhibition but also potent microtubule-destabilizing and antiangiogenic properties, with high selectivity for cancer cells. nih.gov These findings underscore the potential of the naphthopyran scaffold to generate multi-targeting anticancer agents.
In another study focusing on anticancer activity, chromeno-annulated naphthopyran analogues were synthesized and evaluated against human cancer cell lines. rsc.org Two compounds from this research, 27 and 28 , demonstrated exceptionally high cytotoxicity, particularly against human cervical cancer (HeLa) cells. Compound 27 also showed significant inhibitory action against breast cancer cell lines (MDA-MB-231 and MCF-7), identifying it as a strong candidate for further preclinical development. rsc.org
The versatility of the naphthopyran scaffold extends to the development of antimicrobial agents. Studies on naphtho[2,1-b]furan (B1199300) derivatives that also incorporate a pyran nucleus have yielded compounds with significant anti-infective properties. nih.govresearchgate.net For example, compound 14 , a thiazolidinone derivative of a naphthofuran-pyrazole structure, showed promising activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.govresearchgate.net This highlights the potential for developing broad-spectrum antimicrobial drugs from this structural class.
The following table summarizes key lead compounds derived from or analogous to the naphthopyran scaffold and their identified biological activities.
| Compound | Scaffold Type | Biological Activity | Target/Cell Line | Reference |
| 1b (Bcr-TMP) | 2-Amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile | c-Myb Inhibition | c-Myb | nih.gov |
| 3f | 2-Amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile | c-Myb Inhibition, Microtubule Destabilization, Antiangiogenesis | Cancer Cells | nih.gov |
| 27 | Chromeno-annulated naphthopyran analogue | Cytotoxicity | HeLa, MDA-MB-231, MCF-7 | rsc.org |
| 28 | Chromeno-annulated naphthopyran analogue | Cytotoxicity | HeLa | rsc.org |
| Compound 14 | Naphtho[2,1-b]furan-pyrazole-thiazolidinone | Antimicrobial | Gram-positive & Gram-negative bacteria, Fungi | nih.govresearchgate.net |
Advanced Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes
The synthesis of the naphthopyran core is a well-explored area of organic chemistry, offering a strong foundation for developing routes to 10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one and its derivatives. Current strategies for related structures often involve multi-component reactions or domino protocols that construct the heterocyclic system with high efficiency. acs.orgmdpi.com
Future research could focus on adapting these modern synthetic methods. For instance, domino reactions starting from simple, readily available precursors like α-aroylketene dithioacetals and malononitrile (B47326) have proven effective for creating substituted 2H-pyran-2-ones. acs.orgmdpi.com A key challenge will be the regioselective introduction of the hydroxyl group at the C-10 position. One potential precursor is 2-hydroxy-1,4-naphthoquinone (B1674593), which is frequently used in the synthesis of naphtho[2,3-b]furan-4,9-diones and could be a strategic starting material. mdpi.combeilstein-journals.org Visible-light-mediated cycloaddition reactions, noted for being environmentally friendly, represent a green and efficient potential pathway to explore for assembling the core structure. mdpi.com
| Synthetic Strategy | Potential Precursors | Key Advantages | Reference |
| Domino Reactions | α-Aroylketene dithioacetals, Malononitrile | High efficiency, atom economy | acs.org |
| Multi-component Reactions | 2-hydroxy-1,4-naphthoquinone, Enamines | Convergent synthesis, complexity from simple units | mdpi.com |
| Visible-Light Photoredox Catalysis | 2-hydroxy-1,4-naphthoquinone, Alkenes | Green chemistry, mild reaction conditions | mdpi.com |
| Base-Promoted Condensation | Sulfonyllactones, 1-Nitroglycals | High yields for related naphthopyrandiones | capes.gov.br |
Exploration of Undiscovered Natural Sources
While this compound is known as a natural product, the full extent of its distribution in nature remains largely uncharacterized. smolecule.com The broader class of 4-hydroxy-2-pyrones, to which it is related, is found in a wide array of organisms, particularly fungi like Aspergillus oryzae and bacteria such as Streptomyces. mdpi.com
Future research should involve systematic screening of extracts from diverse biological sources, including terrestrial and marine fungi, actinomycetes, and medicinal plants known to produce other coumarins or polyketides. Modern analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), can facilitate the rapid identification of the compound in complex natural mixtures, potentially leading to the discovery of new, abundant sources.
In-depth Elucidation of Biosynthetic Pathways
Understanding how organisms synthesize this compound is crucial for biotechnological production and for generating structural diversity through pathway engineering. The biosynthesis of related 4-hydroxy-2-pyrones typically follows a polyketide pathway. mdpi.com It is hypothesized that the biosynthesis of the target compound also originates from polyketide precursors.
Future work should focus on identifying the specific polyketide synthase (PKS) gene clusters responsible for its formation. This can be achieved through genome mining of producer organisms, followed by gene knockout and heterologous expression studies to confirm the function of the identified genes. Elucidating the roles of tailoring enzymes, such as hydroxylases and cyclases, will be essential to understand the precise steps leading to the final naphthopyran structure.
Comprehensive Understanding of Molecular and Cellular Mechanisms
Preliminary studies on this compound suggest a range of biological activities, including antimicrobial, antioxidant, and anticancer effects. smolecule.com It has been suggested that its anticancer activity may involve the modulation of key signaling pathways, such as the p53 pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. smolecule.com
A comprehensive understanding of these mechanisms is a critical future goal. Research should employ a combination of molecular biology and proteomic techniques to identify the direct cellular targets of the compound. Investigating its effects on various signaling cascades, its potential to mitigate oxidative stress, and its specific interactions with microbial or cancer-related proteins will provide a clearer picture of its therapeutic potential.
Integration of Advanced Computational Methodologies
Computational chemistry offers powerful tools to accelerate research and development. Molecular docking studies have been successfully used to predict the binding interactions of related pyran-based compounds with biological targets, such as enzymes and DNA. nih.gov For instance, docking has been used to study the interaction of benzo[f]chromene derivatives with cancer-related proteins. nih.gov
Future research should leverage these computational approaches for this compound. Density Functional Theory (DFT) calculations can be used to understand its electronic structure and reactivity, while molecular dynamics (MD) simulations can predict its behavior in biological environments. mdpi.com These methods can guide the rational design of more potent analogues and help interpret experimental findings at a molecular level.
Rational Design of Highly Potent and Selective Analogues
The naphthopyran scaffold is a versatile template for chemical modification. researchgate.net Studies on related series, such as 3-amino-1-aryl-1H-benzo[f]chromenes, have shown that the introduction of different substituents can dramatically enhance biological activity. nih.gov For example, the position and nature of halogen substituents on an aryl ring attached to the pyran structure were found to significantly influence antimicrobial and antitumor potency. nih.gov
This provides a clear roadmap for the rational design of analogues of this compound. Future synthetic efforts should focus on creating a library of derivatives with modifications at various positions of the naphthyl and pyranone rings. Structure-activity relationship (SAR) studies, guided by computational modeling, will be essential to identify modifications that enhance potency against specific targets while minimizing off-target effects.
| Analogue Series Example | Target Activity | Key Findings from SAR | Reference |
| Halogenated 1H-benzo[f]chromenes | Antitumor (MCF-7, HCT-116, HepG-2) | Dichloro- and bromomethoxy- substitutions on the phenyl ring significantly increased potency compared to the reference drug Erlotinib. | nih.gov |
| 3-Nitrile/3-Ester 9-hydroxy-1H-benzo[f]chromenes | Antibacterial, Antifungal | The presence of nitrile and ester functionalities at the 3-position conferred significant antimicrobial activity. | nih.gov |
Potential for Specialized Applications Beyond Pharmacological Uses
The 2H-naphthopyran ring system is the core structure of a well-known class of photochromic materials. google.comgoogle.comresearchgate.net These molecules can undergo a reversible, light-induced ring-opening reaction to form a colored merocyanine (B1260669) species, reverting to the colorless closed form in the dark or upon exposure to different wavelengths of light. researchgate.netnih.gov This property makes them suitable for applications in ophthalmic lenses, smart windows, and optical data storage. google.com The specific substituents on the naphthopyran skeleton heavily influence the color, fade rate, and fatigue resistance of the photochromic dye. google.comepo.org
Future investigations should explore whether this compound or its derivatives exhibit photochromic behavior. The presence of the hydroxyl group could modulate the electronic properties of the system and influence the absorption spectrum of the open-ring form. Synthesis of derivatives and subsequent photochemical analysis could uncover novel photochromic compounds with unique properties, potentially expanding the utility of this scaffold into the realm of materials science. nih.govrsc.org
Q & A
Basic: What are the standard synthetic routes for 10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one?
Methodological Answer:
The synthesis typically involves cyclization of naphthol derivatives with appropriate carbonyl precursors. For example, a common method uses propargyl bromide and K₂CO₃ in DMF to form oxyanion intermediates, followed by cyclization to yield the pyranone core . Solvent choice (e.g., DMF for polar aprotic conditions) and catalyst optimization (e.g., acid/base-mediated reactions) are critical for yield improvement. Purification often employs column chromatography with ethyl acetate/hexane gradients, monitored by TLC (n-hexane:ethyl acetate, 9:1) .
Advanced: How can contradictory spectral data for this compound derivatives be resolved?
Methodological Answer:
Discrepancies in NMR or mass spectrometry data may arise from tautomerism or rotational isomers. Use multi-spectral correlation :
- ¹H-¹³C HSQC/HMBC NMR to confirm connectivity in fused-ring systems .
- X-ray crystallography (e.g., for analogs like 2-phenyldihydro-2H-pyran-4(3H)-one) to resolve stereochemical ambiguities .
- DFT computational modeling to predict and compare experimental vs. theoretical spectra .
Basic: What analytical techniques validate the purity of this compound?
Methodological Answer:
- HPLC-PDA with C18 reverse-phase columns (acetonitrile/water mobile phase) to assess purity (>95% threshold) .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., molecular weight 226.23 g/mol for methyl-substituted analogs) .
- Melting point analysis to detect polymorphic impurities (deviation >2°C indicates contamination) .
Advanced: How do reaction conditions influence regioselectivity in hydroxylation of naphthopyranone derivatives?
Methodological Answer:
Regioselectivity depends on:
- Oxidizing agents : Use of mCPBA (meta-chloroperbenzoic acid) favors hydroxylation at the 10-position, while MnO₂ targets the 5-position .
- Solvent polarity : Polar solvents (e.g., acetone) stabilize transition states for 9,10-dihydroxy derivatives, as seen in analogs like 4,9-dihydroxy-α-lapachone .
- Temperature control : Lower temperatures (−20°C) reduce side reactions in electrophilic substitutions .
Basic: What are the key structural features influencing the biological activity of this compound?
Methodological Answer:
- Hydroxy group positioning : The 10-hydroxy group enhances hydrogen-bonding with biological targets (e.g., enzymes), as observed in cytotoxic analogs .
- Methyl substitution : A methyl group at the 2-position increases lipophilicity (LogP ~2.1), improving membrane permeability .
- Fused-ring planarity : Rigid bicyclic systems (naphthalene + pyran) enhance intercalation with DNA/RNA, as seen in related naphthoquinones .
Advanced: How can reaction yields for naphthopyranone derivatives be optimized in scalable synthesis?
Methodological Answer:
- Continuous flow reactors : Improve mixing efficiency and reduce side products (e.g., for 1H,2H,3H-naphtho[2,1-b]pyran-2-amine synthesis, yield increased from 65% to 82%) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for cyclization steps) .
- DoE (Design of Experiments) : Optimize parameters like temperature (60–100°C), catalyst loading (5–15 mol%), and stoichiometry via response surface methodology .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS Category 4) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders (PSA: 78.9 Ų indicates moderate volatility) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous organic waste .
Advanced: How does the glucosylation of this compound affect its solubility and bioactivity?
Methodological Answer:
- Solubility enhancement : β-D-glucopyranosyl conjugation (e.g., at the 6-position) increases aqueous solubility by ~20-fold (from 0.1 mg/mL to 2.1 mg/mL) .
- Bioactivity modulation : Glycosylation reduces cytotoxicity (IC₅₀ increases from 5 μM to >50 μM in MCF-7 cells) but improves pharmacokinetic profiles (t½ from 2h to 8h) .
- Analytical validation : Confirm glycosidic linkage via enzymatic hydrolysis (β-glucosidase) and LC-MS/MS .
Basic: What computational tools predict the reactivity of this compound?
Methodological Answer:
- Gaussian 16 : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C9 for nucleophilic attack) .
- AutoDock Vina : Simulate docking with biological targets (e.g., topoisomerase II) using PDB structures .
- ChemDraw : Predict NMR shifts (deviation <0.2 ppm for ¹H) and IR stretching frequencies .
Advanced: How can contradictory in vitro vs. in vivo efficacy data for this compound be reconciled?
Methodological Answer:
- Metabolite profiling : Use HPLC-QTOF to identify active metabolites (e.g., demethylated or hydroxylated derivatives) .
- Pharmacokinetic studies : Measure plasma protein binding (e.g., >90% for methylated analogs) and tissue distribution in rodent models .
- CYP enzyme inhibition assays : Assess interactions with CYP3A4/2D6 to explain bioavailability discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
